molecular formula C8H8N4O3S B4598187 2-formyl-N-(3-nitrophenyl)hydrazinecarbothioamide

2-formyl-N-(3-nitrophenyl)hydrazinecarbothioamide

Cat. No.: B4598187
M. Wt: 240.24 g/mol
InChI Key: PMGSTKIMYWMPTN-UHFFFAOYSA-N
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Description

2-formyl-N-(3-nitrophenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C8H8N4O3S and its molecular weight is 240.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 240.03171130 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

A series of N-phenylmorpholine derivatives linked with thiazole or formazan moieties, including compounds similar to 2-formyl-N-(3-nitrophenyl)hydrazinecarbothioamide, were synthesized. These compounds were characterized by spectroscopic and elemental analyses. The synthesis utilized simple experimental procedures under conventional and microwave irradiation conditions, resulting in good to excellent yields (Farghaly et al., 2020).

DNA Binding and Anticancer Activities

Some of the synthesized N-phenylmorpholine derivatives were evaluated for their binding with SS-DNA through UV-Vis absorption and viscosity measurements, indicating an intercalation binding mode. Selected compounds exhibited significant antimicrobial and anticancer activities against examined microbes and cancer cells, showing the potential of these derivatives in therapeutic applications (Farghaly et al., 2020).

Electro-optic Properties

The chemical preparation and crystal growth of a related compound, 1-formyl 2(4-nitrophenyl) hydrazine, were described, with its refractive indices, optical absorption coefficients, and electro-optic half-wave voltages at zero and 1 MHz frequencies reported. This study provided insights into the optical non-linearity of small crystals, showcasing the electro-optic applications of these compounds (Owen & White, 1977).

Antimicrobial and Fungitoxic Activities

Nickel(II) complexes of novel thiosemicarbazone compounds, including derivatives of this compound, were synthesized and characterized. These complexes were tested for their antimicrobial activities, showing promising results. The study indicates the potential of these compounds in developing new antimicrobial agents (AlJahdali, 2013).

Applications in Sensing and Molecular Recognition

N-Phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide was investigated as a fluorescent sensor for the determination of Fe(III) in aqueous solutions. The study demonstrated the compound's selectivity and sensitivity towards Fe(III), highlighting its application in environmental and biological sensing (Marenco et al., 2012).

Properties

IUPAC Name

N-[(3-nitrophenyl)carbamothioylamino]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3S/c13-5-9-11-8(16)10-6-2-1-3-7(4-6)12(14)15/h1-5H,(H,9,13)(H2,10,11,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGSTKIMYWMPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NNC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.